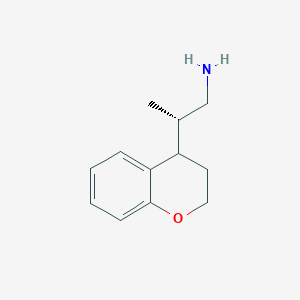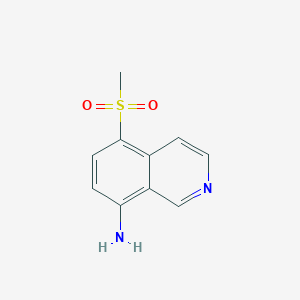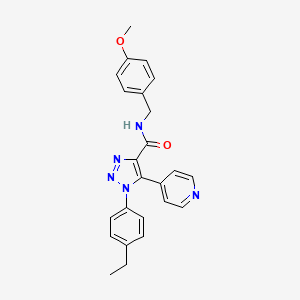![molecular formula C22H17NO5 B2848968 3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid CAS No. 949426-13-5](/img/structure/B2848968.png)
3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid, also known as MNAC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MNAC belongs to the family of oxazole derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
Antioxidant Activity
This compound has been studied for its antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including diabetes, cardiovascular diseases, cancer, and neurodegenerative disorders . The antioxidant activity of derivatives of this compound has been found to be approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .
Anticancer Potential
Derivatives of this compound have shown promise in anticancer research. They have been tested against various cancer cell lines, including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, with some derivatives exhibiting significant cytotoxicity . This suggests potential applications in developing new anticancer therapies.
Molecular Docking and Simulation Studies
The compound’s derivatives have been used in molecular docking and simulation studies to predict their potency against breast cancer through ERα inhibition . These computational studies are vital for understanding the interactions at the molecular level and can guide the development of new drugs with improved efficacy.
Synthesis of Medicinal Scaffolds
The structural motif of this compound is utilized in synthesizing medicinal scaffolds. These scaffolds are essential in developing drugs with anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . The versatility of this compound makes it a valuable starting point for medicinal chemistry.
Pharmacological Research
In pharmacology, the compound’s derivatives are used to explore new therapeutic agents. For instance, they have been involved in the synthesis of compounds like 1,3-oxazepines, which have potential pharmacological applications .
Biochemical Research
In biochemistry, the compound serves as a precursor for synthesizing various bioactive molecules. It has been used in developing new methods for synthesizing compounds like adapalene, characterized by stable high yields and technical feasibility .
properties
IUPAC Name |
3-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methoxy]naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-26-17-8-6-14(7-9-17)20-12-18(28-23-20)13-27-21-11-16-5-3-2-4-15(16)10-19(21)22(24)25/h2-12H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHASNZLINMCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)COC3=CC4=CC=CC=C4C=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2848889.png)

![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2848893.png)

![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2848895.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2848899.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2848905.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2848906.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2848907.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2848908.png)